molecular formula C26H34N4O4 B2689117 N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 1331282-87-1

N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2689117
CAS No.: 1331282-87-1
M. Wt: 466.582
InChI Key: OURVBQHINZQSCS-UHFFFAOYSA-N
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Description

N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound featuring a piperidine ring, a furan ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and furan intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The ethanediamide backbone can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring yields furanones, while reduction of the piperidine ring produces various substituted piperidines.

Scientific Research Applications

N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide
  • 3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide

Uniqueness

N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-18-14-21(19(2)34-18)17-29-12-9-20(10-13-29)16-27-25(32)26(33)28-22-6-5-7-23(15-22)30-11-4-3-8-24(30)31/h5-7,14-15,20H,3-4,8-13,16-17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURVBQHINZQSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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